molecular formula C25H20N4O4 B2514389 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1207008-61-4

3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2514389
CAS No.: 1207008-61-4
M. Wt: 440.459
InChI Key: YHWSCTSFFXVLTJ-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A study focusing on the biological activity of natural products containing a 1,2,4-oxadiazole ring, such as 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, revealed that certain analogs synthesized from these compounds exhibited significant antitumor activity against various cell lines. Specifically, one of the synthesized compounds demonstrated a mean IC50 value of approximately 9.4 µM, indicating potent antitumor properties (Maftei et al., 2013).

Synthesis Techniques

The one-pot synthesis technique for quinazoline-2,4-diones has been developed, enhancing the efficiency of producing these compounds. This process utilizes commercially available precursors and is compatible with various substrates bearing different functional groups. Such advancements in synthetic methods are crucial for the practical and convenient preparation of quinazoline-2,4-diones, which are key intermediates in the pharmaceutical industry (Chen et al., 2020).

Enzyme Inhibition Properties

Research on various 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines has demonstrated their effectiveness as inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta. These studies suggest that compounds like this compound could potentially serve as potent and selective inhibitors for specific enzyme activities, which is valuable in medicinal chemistry (Takase et al., 1994).

Herbicidal Potential

Some studies have explored the herbicidal activity of quinazoline-2,4-diones, indicating their potential as novel inhibitors in agricultural applications. These compounds have shown promising results in controlling a broad spectrum of weeds, suggesting that they could be optimized for use as effective herbicides (Wang et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves the condensation of 4-methoxybenzaldehyde with 2-aminobenzoic acid to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione. This intermediate is then reacted with p-tolyl hydrazine and acetic anhydride to form 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminobenzoic acid", "p-tolyl hydrazine", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "chloroform" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-aminobenzoic acid in the presence of sulfuric acid and ethanol to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reaction of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with p-tolyl hydrazine and acetic anhydride in the presence of sodium acetate and chloroform to form 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] }

CAS No.

1207008-61-4

Molecular Formula

C25H20N4O4

Molecular Weight

440.459

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O4/c1-15-3-7-17(8-4-15)22-27-23(33-28-22)18-9-12-20-21(13-18)26-25(31)29(24(20)30)14-16-5-10-19(32-2)11-6-16/h3-13H,14H2,1-2H3,(H,26,31)

InChI Key

YHWSCTSFFXVLTJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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